molecular formula C15H15NO2S B2875532 Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate CAS No. 1203030-94-7

Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate

Cat. No. B2875532
CAS RN: 1203030-94-7
M. Wt: 273.35
InChI Key: LHCAXWWPHRLXHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a cyclopropyl group, and a carbamate group. Thiophene is a five-membered heterocycle that contains one sulfur atom . The cyclopropyl group is a three-membered carbon ring, and the carbamate group consists of a carbonyl group (C=O) and an amine group (NH2) linked to the same carbon atom.

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives, such as Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate, play a significant role in the development of organic semiconductors . These materials are crucial for creating flexible electronic devices. The unique electronic properties of thiophene rings make them excellent candidates for constructing high-performance semiconductors used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Corrosion Inhibitors

In industrial chemistry, thiophene-based compounds are utilized as corrosion inhibitors . They protect metals and alloys from corrosion, which is essential in maintaining the integrity and longevity of structures in harsh environments. The molecular structure of Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate can be tailored to enhance its effectiveness in this application.

Pharmacological Properties

Thiophene derivatives exhibit a wide range of pharmacological properties . They have been identified to possess anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The specific compound could be explored for its potential medicinal benefits, possibly leading to the development of new therapeutic agents.

Synthesis of Biologically Active Compounds

The compound can be used in the synthesis of biologically active compounds . Thiophene-based analogs are of interest to medicinal chemists due to their biological effects. For instance, suprofen, an anti-inflammatory drug, and articaine, a dental anesthetic, are thiophene-based drugs that highlight the importance of such structures in medicinal chemistry .

Material Science

In material science , thiophene derivatives are valuable for their electronic and optical properties. They contribute to the advancement of materials used in various technologies, including solar cells and sensors. The electronic configuration of thiophene rings allows for the fine-tuning of material properties to meet specific technological needs .

Agricultural Chemistry

Thiophene derivatives are also relevant in agricultural chemistry . Compounds like Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate could be investigated for their potential use as growth regulators or pesticides. Their structural flexibility allows for the design of molecules with specific actions on biological targets in plants .

Future Directions

The future directions for research on this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, given the wide range of biological activities exhibited by thiophene derivatives . Additionally, further studies could be conducted to develop more efficient synthesis methods for this and related compounds.

properties

IUPAC Name

phenyl N-[(1-thiophen-2-ylcyclopropyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2S/c17-14(18-12-5-2-1-3-6-12)16-11-15(8-9-15)13-7-4-10-19-13/h1-7,10H,8-9,11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCAXWWPHRLXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)OC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl ((1-(thiophen-2-yl)cyclopropyl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.